molecular formula C15H24N4O2S B6505243 N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 921829-84-7

N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6505243
CAS No.: 921829-84-7
M. Wt: 324.4 g/mol
InChI Key: LABVWWIWUMWCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide features a 1,3-thiazole core substituted at the 4-position with an acetamide group. The acetamide nitrogen is further modified with a butan-2-yl chain, while the thiazole ring carries a cyclopentylcarbamoyl-urea moiety at the 2-position. Its design aligns with trends in medicinal chemistry where thiazole-acetamide derivatives are optimized for target selectivity and pharmacokinetic properties .

Properties

IUPAC Name

N-butan-2-yl-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-3-10(2)16-13(20)8-12-9-22-15(18-12)19-14(21)17-11-6-4-5-7-11/h9-11H,3-8H2,1-2H3,(H,16,20)(H2,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABVWWIWUMWCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CC1=CSC(=N1)NC(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of a suitable precursor, such as a thioamide, with an α-halo ketone under basic conditions. The cyclopentylcarbamoyl group can be introduced via a carbamoylation reaction using cyclopentyl isocyanate. The butan-2-yl group is then attached through an alkylation reaction using a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclopentylcarbamoyl moiety can be reduced to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the cyclopentylcarbamoyl group are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

a. Mirabegron
  • Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide .
  • Key Differences: Mirabegron substitutes the thiazole 2-position with an amino group, whereas the target compound uses a cyclopentylcarbamoyl-urea group. The acetamide nitrogen in Mirabegron is linked to a phenyl-ethylamino-ethylphenyl group, contrasting with the simpler butan-2-yl chain in the target compound.
  • Pharmacology: Mirabegron is a selective β3-adrenoceptor agonist used for overactive bladder syndrome. Its phenylethylamino group enhances β3 selectivity, while the hydroxy group improves solubility and metabolic stability .
b. HC-030031 and CHEM-5861528
  • Structures :
    • HC-030031: 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide.
    • CHEM-5861528: 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(butan-2-yl)phenyl]acetamide .
  • Key Differences: Both replace the thiazole with a purinone ring. Their acetamide nitrogen is linked to substituted phenyl groups, differing from the target compound’s aliphatic butan-2-yl chain.
  • Pharmacology : TRPA1 antagonists with IC50 values of 4–10 μM. The phenyl substituents enhance lipophilicity, critical for membrane permeability .
c. 2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
  • Structure : Similar thiazole-acetamide core but with a cyclohexylcarbamoyl-urea group and a trifluoromethylphenyl acetamide substituent .
  • Key Differences : The trifluoromethyl group increases electronegativity and metabolic resistance compared to the target compound’s butan-2-yl group.

Pharmacological and Physicochemical Properties

Property Target Compound Mirabegron HC-030031
Molecular Weight ~393.5 g/mol (estimated) 396.51 g/mol 357.4 g/mol
Core Structure 1,3-Thiazole with urea substituent 1,3-Thiazole with amino group Purinone ring
Key Substituents Cyclopentylcarbamoyl, butan-2-yl Phenylethylamino, hydroxy Propan-2-ylphenyl
Pharmacological Target Unknown (putative β3/TRP family) β3-Adrenoceptor agonist TRPA1 antagonist
Lipophilicity (logP) High (cyclopentyl, butan-2-yl) Moderate (polar hydroxy group) High (CF3, phenyl)
Key Observations:
  • Structural Impact on Activity: The cyclopentylcarbamoyl-urea group in the target compound may confer affinity for urease or protease targets, diverging from Mirabegron’s β3 agonism.
  • Metabolic Stability : The trifluoromethyl group in ’s compound increases resistance to oxidative metabolism, whereas the target compound’s aliphatic chain may predispose it to CYP450-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.